(3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone is a synthetic organic compound belonging to the class of substituted pyridones. This compound serves as a key intermediate in the synthesis of Soticlestat []. While not naturally occurring, it plays a crucial role in scientific research, particularly in the development of novel therapeutics for neurological disorders.
The synthesis of (3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone is achieved through a structure-based drug design (SBDD) approach, utilizing 4-arylpyridine derivatives as the starting point []. While the specific steps are not detailed in the provided abstracts, the synthesis likely involves coupling reactions and modifications to arrive at the desired compound.
(3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone serves as a crucial intermediate in synthesizing Soticlestat, a potent and selective inhibitor for cholesterol 24-hydroxylase (CH24H) []. CH24H plays a role in brain cholesterol homeostasis by converting cholesterol to 24S-hydroxycholesterol. Therefore, by inhibiting CH24H, Soticlestat, derived from the compound , can modulate brain cholesterol levels and potentially impact associated neurological processes.
The primary application of (3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone in scientific research is as a key intermediate in synthesizing Soticlestat []. Soticlestat is currently under clinical investigation for treating Dravet syndrome and Lennox-Gastaut syndrome, two forms of epilepsy []. This suggests potential therapeutic applications for the compound within the realm of neurological disorders.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: